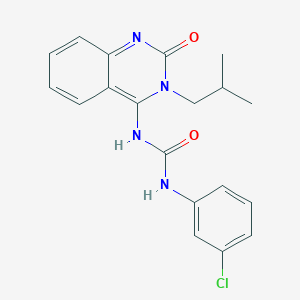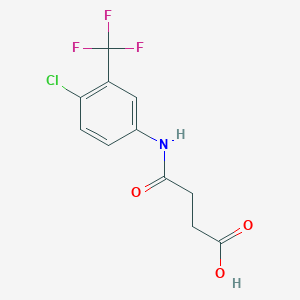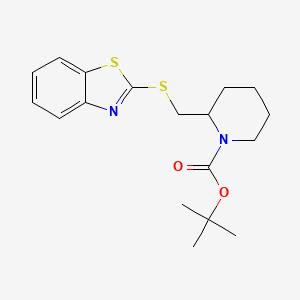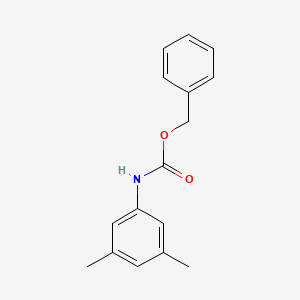
carbon monoxide;cyclopentane;vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “carbon monoxide;cyclopentane;vanadium” is a unique combination of three distinct chemical entities: carbon monoxide, cyclopentane, and vanadium. Each of these components has its own set of properties, preparation methods, and applications. Carbon monoxide is a colorless, odorless, and highly toxic gas. Cyclopentane is a flammable alicyclic hydrocarbon with a sweet odor. Vanadium is a transition metal known for its high strength and corrosion resistance.
Vorbereitungsmethoden
Carbon Monoxide
Carbon monoxide can be prepared through several methods:
Burning Carbon: By burning carbon in a limited supply of air.
Reduction of Metallic Oxides: Using carbon (coal or coke) to reduce metallic oxides.
Steam Over Red Hot Coke: Passing steam over red hot coke.
Laboratory Method: Heating formic acid or oxalic acid with concentrated sulfuric acid.
Cyclopentane
Cyclopentane can be synthesized through:
Catalytic Hydrogenation of Benzene: Reacting benzene with hydrogen in the presence of a catalyst.
Distillation of Petroleum: Obtaining cyclopentane as one of the fractions from petroleum distillation.
Vanadium
Vanadium is typically prepared from its ores through:
Reduction of Vanadium Pentoxide: Using calcium or aluminum as reducing agents.
Microwave-Assisted Precipitation: Preparing vanadium nitride by reduction and nitridation of a precursor.
Analyse Chemischer Reaktionen
Carbon Monoxide
Carbon monoxide undergoes several types of reactions:
Oxidation: Combines with oxygen to form carbon dioxide.
Reduction: Acts as a reducing agent in various chemical processes.
Formation of Metal Carbonyls: Reacts with transition metals to form metal carbonyls.
Cyclopentane
Cyclopentane is relatively unreactive but can undergo:
Oxidation: Forms cyclopentanone or cyclopentanol under specific conditions.
Halogenation: Reacts with halogens to form halogenated cyclopentanes.
Vanadium
Vanadium exhibits multiple oxidation states and reacts with:
Oxygen: Forms vanadium pentoxide.
Acids: Reacts with acids to form vanadium salts.
Non-Metals: Combines with non-metals to form various compounds.
Wissenschaftliche Forschungsanwendungen
Carbon Monoxide
Carbon monoxide is used in:
Catalytic Converters: Reducing automobile exhaust pollution.
Chemical Synthesis: As a reducing agent in organic and inorganic synthesis.
Medical Research: Investigating its role in promoting vasodilation and reducing inflammation.
Cyclopentane
Cyclopentane finds applications in:
Polyurethane Foam Production: Used as a blowing agent.
Solvent: Employed in laboratory and industrial settings.
Space Applications: Used in multiply alkylated cyclopentane lubricants.
Vanadium
Vanadium is utilized in:
Steel Alloys: Enhancing the strength and ductility of steel.
Catalysts: Used in the production of sulfuric acid.
Energy Storage: Employed in vanadium redox flow batteries.
Wirkmechanismus
Carbon Monoxide
Carbon monoxide exerts its effects by binding to hemoglobin in the blood, preventing oxygen transport. This leads to hypoxia and can be fatal at high concentrations .
Cyclopentane
Cyclopentane acts primarily as a solvent and blowing agent. Its mechanism of action involves physical interactions rather than chemical reactions .
Vanadium
Vanadium’s effects are due to its ability to exist in multiple oxidation states, allowing it to participate in various redox reactions. It acts as a catalyst in industrial processes by facilitating electron transfer .
Vergleich Mit ähnlichen Verbindungen
Carbon Monoxide
Similar compounds include carbon dioxide and methane. Unlike carbon monoxide, carbon dioxide is less toxic and more stable .
Cyclopentane
Similar compounds are cyclohexane and cyclobutane. Cyclopentane has a unique ring strain that influences its reactivity compared to its counterparts .
Vanadium
Similar elements include chromium and titanium. Vanadium’s ability to exist in multiple oxidation states makes it unique among these elements .
This detailed article provides a comprehensive overview of the compound “carbon monoxide;cyclopentane;vanadium,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H10O4V |
|---|---|
Molekulargewicht |
233.11 g/mol |
IUPAC-Name |
carbon monoxide;cyclopentane;vanadium |
InChI |
InChI=1S/C5H10.4CO.V/c1-2-4-5-3-1;4*1-2;/h1-5H2;;;;; |
InChI-Schlüssel |
URVUYWIXWJPWDD-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCCC1.[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


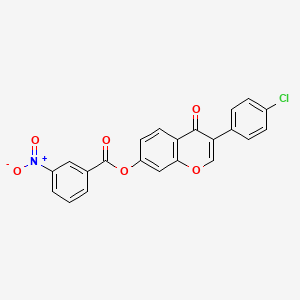
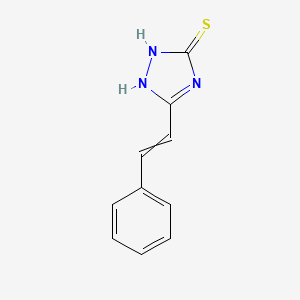
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14118280.png)
![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118292.png)
![9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole](/img/structure/B14118293.png)
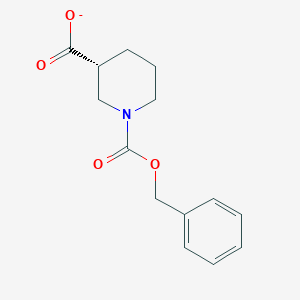


![benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate](/img/structure/B14118311.png)
